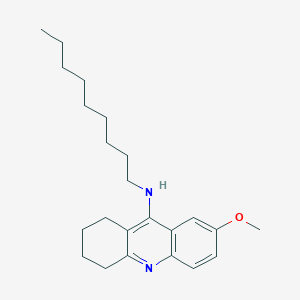

N-n-nonyl-7-methoxytacrine hydrochloride

Description

Le chlorhydrate de N-n-nonyl-7-méthoxytacrine est un médicament de petite taille connu pour son potentiel en tant qu’inhibiteur de la cholinestérase. Ce composé a été étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie d’Alzheimer en raison de sa capacité à inhiber l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans le cerveau .

Propriétés

Formule moléculaire |

C23H34N2O |

|---|---|

Poids moléculaire |

354.5 g/mol |

Nom IUPAC |

7-methoxy-N-nonyl-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-11-16-24-23-19-12-9-10-13-21(19)25-22-15-14-18(26-2)17-20(22)23/h14-15,17H,3-13,16H2,1-2H3,(H,24,25) |

Clé InChI |

CMKNYPAMAODIKM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de N-n-nonyl-7-méthoxytacrine implique l’alkylation de la 7-méthoxytacrine avec le bromure de nonyle dans des conditions basiques. La réaction se produit généralement dans un solvant aprotique polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) avec une base forte comme le carbonate de potassium (K2CO3) pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de N-n-nonyl-7-méthoxytacrine sont similaires à la synthèse en laboratoire, mais sont mises à l’échelle pour s’adapter à des quantités plus importantes. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de N-n-nonyl-7-méthoxytacrine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4)

Substitution : Halogénoalcanes, carbonate de potassium (K2CO3), diméthylformamide (DMF), diméthylsulfoxyde (DMSO)

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la cholinestérase et les réactions chimiques connexes.

Biologie : Investigated for its effects on acetylcholinesterase activity in biological systems.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la maladie d’Alzheimer en raison de sa capacité à inhiber l’acétylcholinestérase.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et procédés chimiques.

Mécanisme D'action

Le chlorhydrate de N-n-nonyl-7-méthoxytacrine exerce ses effets en inhibant l’acétylcholinestérase, une enzyme qui décompose l’acétylcholine dans le cerveau. En inhibant cette enzyme, le composé augmente les niveaux d’acétylcholine, qui est essentielle à la fonction cognitive. Les cibles moléculaires et les voies impliquées comprennent la liaison au site actif de l’acétylcholinestérase et la prévention de l’hydrolyse de l’acétylcholine .

Comparaison Avec Des Composés Similaires

Composés similaires

Tacrine : Un inhibiteur de la cholinestérase utilisé plus tôt dans le traitement de la maladie d’Alzheimer.

Donépézil : Un autre inhibiteur de la cholinestérase avec une structure chimique différente mais un mécanisme d’action similaire.

Rivastigmine : Un inhibiteur de la cholinestérase qui inhibe également la butyrylcholinestérase.

Unicité

Le chlorhydrate de N-n-nonyl-7-méthoxytacrine est unique en raison de sa modification spécifique de la chaîne nonyle, qui améliore sa lipophilie et améliore potentiellement sa capacité à traverser la barrière hémato-encéphalique. Cette modification peut entraîner une meilleure efficacité et moins d’effets secondaires par rapport aux autres inhibiteurs de la cholinestérase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.